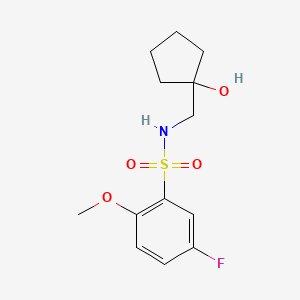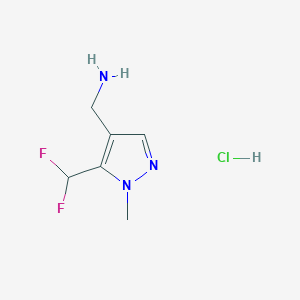
(5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of a difluoromethyl group, a pyrazole ring, and a methanamine moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Attachment of the Methanamine Moiety: The methanamine group can be introduced through reductive amination of the corresponding aldehyde or ketone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Addition: Addition reactions can occur at the difluoromethyl group or the pyrazole ring, resulting in the formation of adducts.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, alkyl halides, and acyl chlorides.
Addition Reagents: Grignard reagents, organolithium compounds, and Michael acceptors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, substitution may result in halogenated or alkylated derivatives, and addition may lead to the formation of adducts with various functional groups.
Applications De Recherche Scientifique
(5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules. Its unique chemical structure allows for the design of novel drugs with improved efficacy and selectivity.
Biology: The compound can be used as a probe or ligand in biological studies to investigate the function and interaction of biomolecules. It can also serve as a precursor for the synthesis of labeled compounds for imaging and diagnostic purposes.
Chemistry: The compound can be used as a reagent or catalyst in organic synthesis to facilitate various chemical transformations. Its reactivity and stability make it a valuable tool for the development of new synthetic methodologies.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties can enhance the performance and functionality of industrial products.
Mécanisme D'action
The mechanism of action of (5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and function. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrazole ring can provide specific binding interactions with the target. The methanamine moiety can act as a nucleophile or electrophile, participating in covalent or non-covalent interactions with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride: This compound has a similar structure but contains a triazole ring instead of a pyrazole ring.
(5-(Difluoromethyl)-1,3-oxazol-4-yl)methanamine hydrochloride: This compound contains an oxazole ring instead of a pyrazole ring.
Uniqueness
(5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. The pyrazole ring can provide unique binding interactions with molecular targets, enhancing the compound’s selectivity and potency. Additionally, the difluoromethyl group can improve the compound’s metabolic stability and lipophilicity, making it a valuable tool in drug design and development.
Propriétés
IUPAC Name |
[5-(difluoromethyl)-1-methylpyrazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3.ClH/c1-11-5(6(7)8)4(2-9)3-10-11;/h3,6H,2,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLWGDIRDPJCAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
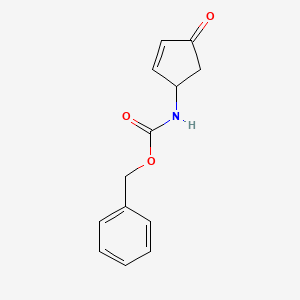
![N-(3-chloro-4-fluorophenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2635876.png)

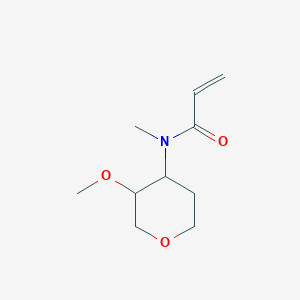

![5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2635882.png)
![1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B2635885.png)
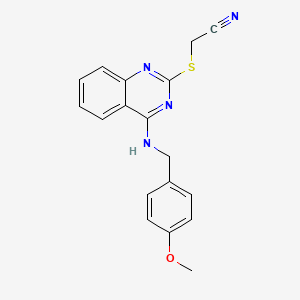
![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2635888.png)
![N-(1-Cyclopentyl-5-methylpyrazol-4-yl)-N-[(1-methylcyclopropyl)methyl]sulfamoyl fluoride](/img/structure/B2635889.png)

![2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one](/img/structure/B2635892.png)

